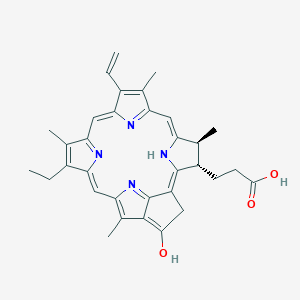

Methyl pyropheophorbide-a

Description

Structure

3D Structure

Properties

CAS No. |

24533-72-0 |

|---|---|

Molecular Formula |

C33H34N4O3 |

Molecular Weight |

534.6 g/mol |

IUPAC Name |

3-[(21S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid |

InChI |

InChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h7,12-14,17,21,36,38H,1,8-11H2,2-6H3,(H,39,40)/t17-,21?/m0/s1 |

InChI Key |

FDKRLXBXYZKWRZ-PBVYKCSPSA-N |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C |

Appearance |

A crystalline solid |

Pictograms |

Irritant |

Synonyms |

Pyrophaeophorbid A; (17S,18S)-3-Vinyl-3-deethyl-17,18-dihydrophytoporphyrin; 31,32-Didehydrophytochlorin; 3-Deethyl-3-vinylphytochlorin; Pyropheophorbide-alpha; Pyropheophorbide-α |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of Methyl Pyropheophorbide-a

For Researchers, Scientists, and Drug Development Professionals

Methyl pyropheophorbide-a (MPPa) is a chlorophyll-derived photosensitizer with significant potential in photodynamic therapy (PDT) and other photochemical applications.[1] Its efficacy is intrinsically linked to its photophysical properties, which govern its ability to absorb light and generate reactive oxygen species (ROS). This guide provides a comprehensive overview of the core photophysical characteristics of MPPa, detailed experimental protocols for their determination, and visual representations of the underlying photophysical processes and experimental workflows.

Quantitative Photophysical Data

The key photophysical parameters of Methyl pyropheophorbide-a are summarized in the tables below. These values can vary depending on the solvent and experimental conditions.

Table 1: Absorption and Emission Properties of Methyl Pyropheophorbide-a

| Property | Value | Solvent | Reference |

| Absorption Maxima (λabs) | |||

| Soret Band | ~410 nm | Dichloromethane | [2] |

| Q-bands | ~505, 535, 610, 668 nm | Dichloromethane | [2] |

| 667 nm | N,N-dimethylformamide | [2] | |

| 667 nm | Ether | [2] | |

| 665 nm | Acetone | [2] | |

| Molar Extinction Coefficient (ε) at Q-band maximum | 47,100 M-1cm-1 | at 668.0 nm in Dichloromethane | [2] |

| 50,400 M-1cm-1 | at 667 nm in N,N-dimethylformamide | [2] | |

| 52,000 M-1cm-1 | at 667 nm in Ether | [2] | |

| 45,000 M-1cm-1 | at 668 nm in Dichloromethane | [2] | |

| 56,000 M-1cm-1 | at 665 nm in Acetone | [2] | |

| Emission Maximum (λem) | ~675 nm | Dichloromethane | [2] |

| Stokes Shift | ~7 nm | Dichloromethane | Calculated from[2] |

Table 2: Quantum Yields and Lifetimes of Methyl Pyropheophorbide-a

| Property | Value | Solvent/Conditions | Reference |

| Fluorescence Quantum Yield (ΦF) | 0.42 | Dichloromethane | [2] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.62 | Not specified | [3] |

| Fluorescence Lifetime (τF) | 7.4 ns | DMSO | [4] |

| Intersystem Crossing Rate Constant (kISC) | 7.90 x 107 s-1 | Experimental | [3] |

| 6.14 x 107 s-1 | Calculated | [3] |

Experimental Protocols

The determination of the photophysical properties of Methyl pyropheophorbide-a involves several key spectroscopic techniques.

2.1. UV-Vis Absorption Spectroscopy

This technique is used to determine the absorption maxima (λabs) and molar extinction coefficients (ε) of MPPa.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.[5]

-

Sample Preparation: A stock solution of MPPa is prepared in a high-purity solvent (e.g., dichloromethane, ethanol).[6] A series of dilutions are then made to obtain solutions with concentrations in the micromolar range (e.g., 10-6 M).[6] The absorbance of the solutions should ideally be kept below 0.1 at the wavelength of interest to ensure a linear relationship between absorbance and concentration (Beer-Lambert Law).[2][7]

-

Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 300-800 nm). A quartz cuvette with a defined path length (typically 1 cm) is used.[2][7] The solvent is used as a reference to obtain a baseline correction.[8]

-

Data Analysis: The wavelengths of maximum absorbance (λabs) are identified from the spectrum. The molar extinction coefficient (ε) is calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

2.2. Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to measure the emission spectra, excitation spectra, and fluorescence quantum yield (ΦF).

-

Instrumentation: A spectrofluorometer equipped with a light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube) is required.[9]

-

Sample Preparation: Samples are prepared in quartz cuvettes, and their absorbance at the excitation wavelength is kept low (typically < 0.1) to avoid inner filter effects.[2][7]

-

Emission Spectrum Measurement: The sample is excited at a fixed wavelength (usually at or near the Soret or a Q-band absorption maximum), and the emitted fluorescence is scanned over a range of wavelengths.[9]

-

Excitation Spectrum Measurement: The emission is monitored at a fixed wavelength (the fluorescence maximum), while the excitation wavelength is scanned. The resulting spectrum should resemble the absorption spectrum.[9]

-

Fluorescence Quantum Yield (ΦF) Determination: The relative method is commonly used. The fluorescence intensity of the MPPa solution is compared to that of a well-characterized standard with a known quantum yield (e.g., meso-tetraphenylporphyrin, TPP). The quantum yield is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

2.3. Time-Resolved Fluorescence Spectroscopy

This technique measures the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state.

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common method.[10][11] It involves exciting the sample with a pulsed light source (e.g., a laser) and measuring the time delay between the excitation pulse and the detection of the first emitted photon.[12]

-

Measurement: The instrument records a histogram of the arrival times of the emitted photons.

-

Data Analysis: The decay of the fluorescence intensity over time is fitted to an exponential function to determine the fluorescence lifetime (τF).

Visualization of Photophysical Processes and Workflows

3.1. Jablonski Diagram of Methyl Pyropheophorbide-a

The Jablonski diagram illustrates the electronic transitions that occur after light absorption.

Caption: Jablonski diagram illustrating the photophysical pathways of Methyl pyropheophorbide-a.

3.2. Experimental Workflow for Photophysical Characterization

This diagram outlines the typical experimental sequence for characterizing the photophysical properties of a photosensitizer like MPPa.

Caption: Workflow for determining the photophysical properties of Methyl pyropheophorbide-a.

References

- 1. Pyropheophorbide-a methyl ester | [frontierspecialtychemicals.com]

- 2. Pyropheophorbide a methyl ester [omlc.org]

- 3. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]

- 7. Pyropheophorbide a [omlc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. iss.com [iss.com]

- 10. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]

- 11. news-medical.net [news-medical.net]

- 12. biorxiv.org [biorxiv.org]

The Core Mechanism of Methyl Pyropheophorbide-a in Cellular Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyropheophorbide-a (MPPa), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention in the field of photodynamic therapy (PDT). Its potent photosensitizing capabilities, coupled with a favorable pharmacokinetic profile, make it a promising candidate for anticancer therapies. This technical guide provides an in-depth exploration of the cellular mechanism of action of MPPa when activated by light, focusing on the intricate signaling pathways that lead to cell death. This document summarizes key quantitative data, provides detailed experimental protocols for foundational research, and visualizes complex cellular processes to facilitate a comprehensive understanding for researchers and drug development professionals.

The primary mechanism of MPPa-mediated PDT involves the generation of reactive oxygen species (ROS) upon photoactivation, which subsequently triggers a cascade of cellular events culminating in apoptosis and autophagy. MPPa localizes in critical cellular organelles, including the mitochondria and endoplasmic reticulum, making these sites primary targets for photodamage.

Data Presentation: Quantitative Effects of MPPa-PDT

The efficacy of MPPa-PDT is dependent on both the concentration of MPPa and the dose of light administered. The following tables summarize key quantitative data from various studies, providing a comparative overview of its cytotoxic and pro-apoptotic effects across different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Light Dose (J/cm²) | Reference |

| A549 | Non-small cell lung cancer | 0.97 ± 0.05 | 4.8 | |

| MCF-7 | Breast cancer | Not explicitly stated, but significant viability reduction observed at 1 µM | 4.8 | |

| MG-63 | Osteosarcoma | 0.81 ± 0.02 | 4.8 | |

| HONE-1 | Nasopharyngeal carcinoma | Dose-dependent photocytotoxicity observed at 0.5-2 µM | Not specified | |

| PC-3M | Prostate cancer | Photocytotoxicity observed at 0.5-4 µM | 55.6 kJ/m² |

Table 1: IC50 Values of MPPa in Various Cancer Cell Lines Following Photodynamic Therapy.

| Cell Line | Treatment | Apoptosis Rate (%) | Time Post-PDT (h) | Reference |

| A549 | MPPa-PDT (1 µM, 4.8 J/cm²) | Markedly increased vs. control | 24 | |

| MG-63 | MPPa-PDT (0.75 µmol/L, 4.8 J/cm²) | Significant increase in apoptotic cells | 3, 6, 12 | |

| NCI-h446 | MPPa-PDT (2 µM, 55.6 kJ/m²) | 50.76 | 12 | |

| NCI-h446 | MPPa-PDT (2 µM, 55.6 kJ/m²) | 65.39 | 18 | |

| NCI-h446 | MPPa-PDT (2 µM, 55.6 kJ/m²) | 64.92 | 24 |

Table 2: Apoptosis Induction by MPPa-PDT in Cancer Cells.

| Cell Line | Parameter | Fold Change vs. Control | Reference |

| A549 | ROS Production | Sharply increased | |

| A549 | Bax/Bcl-2 Ratio | Increased | |

| A549 | Cleaved Caspase-3 | Increased | |

| MG-63 | Cleaved Caspase-3 | Increased | |

| A549 | p-JNK | Increased | |

| A549 | p-p38 | Increased | |

| MCF-7 | p-Akt | Decreased | |

| MCF-7 | p-NF-κB p65 | Decreased |

Table 3: Modulation of Key Signaling Molecules by MPPa-PDT.

Core Signaling Pathways in MPPa-Mediated Cell Death

Upon irradiation, MPPa transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS. This initial event triggers a cascade of signaling pathways leading to cellular demise.

ROS-Induced Mitochondrial Apoptosis

The mitochondria are a primary target of MPPa-PDT. The accumulation of ROS leads to a decrease in mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway. This disruption results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis. This process is further regulated by the Bcl-2 family of proteins, with MPPa-PDT promoting an increased Bax/Bcl-2 ratio, favoring apoptosis.

Caption: ROS-Induced Mitochondrial Apoptosis Pathway.

JNK and p38 MAPK Signaling Pathways

MPPa-PDT has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are activated in response to cellular stress, including the oxidative stress induced by ROS. Activation of JNK and p38 MAPK can contribute to both apoptosis and autophagy.

Caption: JNK and p38 MAPK Signaling in MPPa-PDT.

Akt/NF-κB/mTOR Pathway Inhibition

In addition to activating pro-death pathways, MPPa-PDT can also inhibit pro-survival signaling cascades. Studies have demonstrated that MPPa-PDT can suppress the phosphorylation of Akt and the nuclear factor-kappa B (NF-κB) p65 subunit. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway by MPPa-PDT can lead to the induction of autophagy and can also sensitize cells to apoptosis.

Caption: Inhibition of the Akt/NF-κB/mTOR Pathway.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible research in the field of PDT. The following sections provide step-by-step methodologies for key experiments used to elucidate the mechanism of action of MPPa.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of MPPa-PDT on cancer cells.

Materials:

-

Methyl pyropheophorbide-a (MPPa)

-

Cancer cell line of interest (e.g., A549)

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Light source with appropriate wavelength for MPPa activation (approx. 670 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

MPPa Incubation: Prepare various concentrations of MPPa in serum-free medium. Remove the culture medium from the wells and add 100 µL of the MPPa solutions. Incubate for the desired time (e.g., 4-24 hours) in the dark. Include control wells with medium only (no cells) and cells with medium but no MPPa.

-

Washing: After incubation, remove the MPPa-containing medium and wash the cells twice with 100 µL of PBS.

-

Irradiation: Add 100 µL of fresh complete culture medium to each well. Expose the plate to a light source at the appropriate wavelength and light dose. Keep a set of plates in the dark as a "dark toxicity" control.

-

Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Caption: MTT Assay Workflow for MPPa-PDT.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following MPPa-PDT.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with MPPa-PDT as described in the MTT assay protocol in 6-well plates.

-

Cell Harvesting: After the desired post-irradiation incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Caption: Annexin V/PI Staining Workflow.

Western Blotting for Protein Expression Analysis

This protocol is for detecting changes in the expression levels of key proteins involved in the signaling pathways affected by MPPa-PDT.

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, total and phosphorylated forms of JNK, p38, Akt, mTOR, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then add ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Caption: Western Blotting Workflow.

Conclusion

Methyl pyropheophorbide-a, as a photosensitizer in photodynamic therapy, exerts its potent anticancer effects through a multifaceted mechanism of action. The generation of reactive oxygen species upon photoactivation initiates a complex interplay of signaling pathways, primarily leading to apoptosis via the mitochondrial pathway and modulated by the JNK, p38 MAPK, and Akt/mTOR signaling cascades. The induction of autophagy also plays a significant role in the cellular response to MPPa-PDT. A thorough understanding of these intricate mechanisms, supported by robust quantitative data and standardized experimental protocols, is paramount for the continued development and optimization of MPPa-based therapies in the fight against cancer. This guide provides a foundational resource for researchers and clinicians working to harness the full therapeutic potential of this promising photosensitizer.

Cellular Uptake and Localization of Methyl Pyropheophorbide-a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyropheophorbide-a (MPPa) is a potent second-generation photosensitizer derived from chlorophyll-a, which has garnered significant interest in the field of photodynamic therapy (PDT) for cancer treatment. Its efficacy is intrinsically linked to its ability to be taken up by target cells and to localize in specific subcellular compartments where, upon light activation, it generates cytotoxic reactive oxygen species (ROS). Understanding the dynamics of MPPa's cellular uptake and its precise subcellular destination is paramount for optimizing therapeutic protocols and developing novel drug delivery strategies. This technical guide provides an in-depth overview of the cellular uptake mechanisms, subcellular localization patterns, and experimental protocols for studying MPPa.

Data Presentation: Quantitative Analysis of MPPa Cellular Uptake

The cellular uptake of MPPa and its derivatives is influenced by various factors, including the specific chemical structure of the photosensitizer, the cell type, and incubation conditions. The following tables summarize quantitative data from studies on pyropheophorbide-a derivatives, highlighting the impact of molecular modifications on cellular uptake.

| Derivative Type | Key Structural Modification | Cell Line(s) | Observation | Reference |

| Anionic | Two or more carboxylic acid groups | Colon26, RIF | Drastically reduced cellular uptake compared to parent compounds. | [1][2] |

| Cationic | Amine and quaternary amine salts | Colon26, RIF | Higher cellular binding and uptake compared to the parent compound HPPH. | [1][2] |

| Hydrophilic | Introduction of hydrophilic moieties | SKOV3 | Efficient cellular uptake was observed, but intracellular localization was a more crucial factor for phototoxicity. | [3] |

| Alkyl Ether Series | Varying alkyl chain length (propyl, pentyl, hexyl, heptyl) | FaDu | Primarily localized to mitochondria at all studied concentrations. | [4] |

| Alkyl Ether Series | Varying alkyl chain length (octyl, decyl, dodecyl) | FaDu | Localized to lysosomes at lower concentrations and shifted to mitochondria at higher concentrations. | [4] |

Note: HPPH (3-(1'-hexyloxy)ethyl-3-devinylpyropheophorbide-a) is a well-studied derivative of pyropheophorbide-a.

Subcellular Localization of MPPa

Confocal laser scanning microscopy has revealed that MPPa is not confined to a single organelle but rather distributes throughout the intracellular membrane system.[5][6] This broad distribution is a key aspect of its photodynamic activity.

Primary Localization Sites:

-

Mitochondria: A critical target for MPPa-mediated PDT.[4][7] Localization in mitochondria can trigger the intrinsic apoptotic pathway.

-

Endoplasmic Reticulum (ER): MPPa accumulation in the ER can induce ER stress, contributing to apoptosis.[5][6][8]

-

Golgi Apparatus: The presence of MPPa has been confirmed in the Golgi complex.[5][6][8]

-

Lysosomes: MPPa can also accumulate in lysosomes.[5][6][8] The localization can be dependent on the aggregation state of the photosensitizer.[4][7]

The specific pattern of subcellular localization can be influenced by the physicochemical properties of the MPPa derivative, its concentration, and the cell line being studied.[2][4] For instance, derivatives that are more aggregated tend to localize in lysosomes, while monomeric forms are more likely to be found in mitochondria.[4][7]

Experimental Protocols

Subcellular Localization Analysis by Confocal Microscopy

This protocol describes a general method for visualizing the subcellular localization of MPPa using organelle-specific fluorescent probes.

a. Materials:

-

Methyl pyropheophorbide-a (MPPa)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

Paraformaldehyde (PFA) or Methanol (B129727) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, LysoTracker for lysosomes)

-

Mounting medium with DAPI (for nuclear counterstaining)

-

Confocal laser scanning microscope

b. Procedure:

-

Cell Seeding: Seed cells (e.g., NCI-h446, FaDu) onto glass-bottom dishes or coverslips and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

MPPa Incubation: Treat the cells with the desired concentration of MPPa in cell culture medium for a specified time (e.g., 2-24 hours).

-

Organelle Staining: In the final 30-60 minutes of MPPa incubation, add the organelle-specific fluorescent probe to the culture medium according to the manufacturer's instructions.

-

Washing: Wash the cells three times with PBS to remove unbound MPPa and probes.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature, followed by three washes with PBS. Alternatively, use ice-cold methanol for 10 minutes.

-

Permeabilization (if required for antibody-based staining): If using antibody-based organelle markers, permeabilize the cells with a suitable buffer.

-

Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI.

-

Imaging: Acquire images using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for MPPa (which has a characteristic red fluorescence), the organelle probe, and DAPI. Co-localization analysis can be performed using appropriate software.

Cellular Uptake Quantification by Flow Cytometry

This protocol outlines a method to quantify the amount of MPPa taken up by a cell population.

a. Materials:

-

Methyl pyropheophorbide-a (MPPa)

-

Cell culture medium

-

FBS and Penicillin-Streptomycin

-

PBS

-

Trypsin-EDTA

-

Flow cytometer

b. Procedure:

-

Cell Seeding: Seed cells in 6-well plates and culture until they reach logarithmic growth phase.

-

MPPa Incubation: Treat the cells with various concentrations of MPPa for different time points. Include an untreated control group.

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Detach the cells using Trypsin-EDTA.

-

Cell Pelleting and Resuspension: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and resuspend the cell pellet in a suitable buffer (e.g., PBS with 1% FBS).

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the cells with an appropriate laser (e.g., a red laser at ~633 nm) and collect the fluorescence emission in the far-red channel. The mean fluorescence intensity of the cell population is proportional to the amount of internalized MPPa.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involved in MPPa-PDT Response

Studies have indicated that the cellular response to MPPa-mediated PDT involves complex signaling pathways. Two notable pathways are the Nrf2-mediated antioxidant response and the Akt/mTOR cell survival pathway.

References

- 1. Charged Groups on Pyropheophorbide-Based Photosensitizers Dictate Uptake by Tumor Cells and Photodynamic Therapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Charged groups on pyropheophorbide-based photosensitizers dictate uptake by tumor cells and photodynamic therapy efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel photosensitisers derived from pyropheophorbide-a: uptake by cells and photodynamic efficiency in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Subcellular localization patterns and their relationship to photodynamic activity of pyropheophorbide-a derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl Pyropheophorbide-a: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pyropheophorbide-a (MPPa) is a chlorophyll-derived photosensitizer with significant potential in photodynamic therapy (PDT). A thorough understanding of its spectroscopic properties is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the spectroscopic analysis of MPPa, including its ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are provided, and the underlying mechanism of its photodynamic action is visualized.

Introduction

Methyl pyropheophorbide-a is a second-generation photosensitizer derived from chlorophyll-a. Its strong absorption in the red region of the electromagnetic spectrum, coupled with a high quantum yield of singlet oxygen, makes it an effective agent for photodynamic therapy. Spectroscopic analysis is a cornerstone for the characterization and quality control of MPPa, ensuring its purity, identity, and stability. This guide aims to be a centralized resource for the spectroscopic data and analytical methodologies relevant to MPPa.

Spectroscopic Data

The following sections summarize the key spectroscopic data for Methyl pyropheophorbide-a. The quantitative data is presented in tabular format for clarity and ease of comparison.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of MPPa is characterized by an intense Soret band in the blue region and several Q-bands in the red region of the spectrum. These absorptions are due to π-π* transitions within the porphyrin macrocycle.

| Solvent | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at Qy |

| Dichloromethane | 414 | 510, 539, 612, 667 | 108,000 at 414 nm; 45,000 at 668 nm[1] |

| N,N-dimethylformamide | - | 667 | 50,400[1] |

| Ether | - | 667 | 52,000[1] |

| Acetone | - | 665 | 56,000[1] |

Infrared (IR) Spectroscopy

The IR spectrum of MPPa reveals characteristic vibrational frequencies of its functional groups. Of particular note are the stretching vibrations of the carbonyl groups.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O (C-9 keto) | Stretching | ~1685 |

| C=O (Ester) | Stretching | Not distinctly observed (interaction with keto group) |

| C=C (Macrocycle) | Stretching | >1600 |

Note: The C-9 keto carbonyl frequency is shifted down from the typical ~1700 cm⁻¹ due to the removal of the C-10 carbomethoxy group present in its precursor, pheophorbide a.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of MPPa. The following data are for spectra recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR (Proton NMR)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| meso-H (5, 10, 20) | 9.2-9.5 | s | - |

| 3-vinyl-H | 7.9-8.1 | dd | ~18, ~12 |

| 3-vinyl-H (cis) | 6.1-6.3 | d | ~12 |

| 3-vinyl-H (trans) | 6.3-6.5 | d | ~18 |

| 17-H, 18-H | 4.2-4.5 | m | - |

| 7-CH₃, 12-CH₃ | 3.2-3.6 | s | - |

| 2-CH₃ | ~3.7 | s | - |

| 17³-COOCH₃ | ~3.6 | s | - |

| 8-CH₂CH₃ | 3.6-3.9 (q), 1.6-1.8 (t) | q, t | ~7.5 |

| 18-CH₃ | ~1.8 | d | ~7 |

| NH | -1.7 to -2.0 | br s | - |

¹³C NMR (Carbon-13 NMR)

| Carbon | Probable Chemical Shift (δ, ppm) |

| C=O (Keto) | ~190-200 |

| C=O (Ester) | ~173 |

| meso-Carbons | 95-105 |

| α-Pyrrolic Carbons | 135-150 |

| β-Pyrrolic Carbons | 128-140 |

| Vinyl Carbons | 120-130 |

| Methyl Carbons | 11-25 |

| Ester Methyl Carbon | ~52 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of MPPa and provides information about its fragmentation pattern.

| Ionization Method | Molecular Ion (M⁺) | Key Fragments (m/z) |

| Electrospray Ionization (ESI) | 549.28 [M+H]⁺ | Fragmentation typically involves loss of the propionate (B1217596) side chain. |

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of Methyl pyropheophorbide-a.

UV-Vis Spectroscopy

-

Instrumentation : A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation :

-

Prepare a stock solution of MPPa in a spectroscopic grade solvent (e.g., dichloromethane) of known concentration (typically in the micromolar range).

-

The final concentration should be adjusted to yield an absorbance of approximately 1 at the Soret band maximum to ensure linearity.

-

-

Data Acquisition :

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Fill the reference cuvette with the solvent used for sample preparation.

-

Record a baseline spectrum with the solvent in both cuvettes.

-

Replace the solvent in the sample cuvette with the MPPa solution.

-

Scan the spectrum over a wavelength range of 350-800 nm.

-

-

Data Analysis :

-

Identify the λmax for the Soret and Q-bands.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation :

-

KBr Pellet Method : Mix a small amount of dry MPPa powder (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film Method : Dissolve a small amount of MPPa in a volatile solvent (e.g., chloroform). Cast a thin film onto a KBr or NaCl salt plate and allow the solvent to evaporate.

-

-

Data Acquisition :

-

Place the KBr pellet or salt plate in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis :

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and carbon probe.

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of MPPa in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Analysis :

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the proton signals to determine the relative number of protons.

-

Analyze the coupling patterns (multiplicity) to deduce the connectivity of protons.

-

Assign the chemical shifts to the respective protons and carbons in the molecule.

-

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, equipped with an electrospray ionization (ESI) source.

-

Sample Preparation :

-

Prepare a dilute solution of MPPa (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol (B129727) or acetonitrile. A small amount of formic acid may be added to promote protonation.

-

-

Data Acquisition :

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000).

-

For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).

-

-

Data Analysis :

-

Determine the m/z value of the molecular ion to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualization of Photodynamic Action

The primary application of Methyl pyropheophorbide-a is in photodynamic therapy. The following diagram illustrates the key steps in the photophysical and photochemical processes that lead to cell death.

Caption: Mechanism of Photodynamic Therapy with Methyl pyropheophorbide-a.

Conclusion

This technical guide has provided a detailed summary of the spectroscopic analysis of Methyl pyropheophorbide-a. The tabulated data and experimental protocols serve as a practical resource for researchers and professionals in the fields of chemistry, biology, and drug development. The visualization of the photodynamic therapy mechanism highlights the fundamental principles of its action as a photosensitizer. A comprehensive understanding of these spectroscopic properties is essential for the continued development and application of MPPa in photodynamic therapy and other related fields.

References

In Vitro Cytotoxicity of Methyl Pyropheophorbide-a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxic properties of Methyl pyropheophorbide-a (MPPa), a potent second-generation photosensitizer derived from chlorophyll. The focus of this document is on its application in photodynamic therapy (PDT), a non-invasive cancer treatment modality.

Core Mechanism of Action

Methyl pyropheophorbide-a exhibits its cytotoxic effects primarily through photodynamic therapy. In this process, MPPa, upon activation by light of a specific wavelength, transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[1] This overproduction of intracellular ROS triggers a cascade of cellular events leading to cell death. Notably, MPPa alone, without light activation, shows minimal to no dark cytotoxicity, making it an ideal photosensitizer.[2][3]

The primary mode of cell death induced by MPPa-PDT is apoptosis, a form of programmed cell death.[1][3][4] This is often accompanied by autophagy, a cellular self-degradation process, which in some cases, can further promote apoptosis.[4]

Quantitative Cytotoxicity Data

The photocytotoxicity of MPPa is dependent on both the concentration of the photosensitizer and the dose of light administered.[1][4] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Light Dose (J/cm²) | Reference |

| A549 | Human Lung Adenocarcinoma | 0.97 ± 0.05 | - | 4.8 | [1] |

| A549 | Human Lung Adenocarcinoma | ~1.5 | 3 hours | 2 | [5][6] |

| A549 | Human Lung Adenocarcinoma | ~0.5 | 24 hours | 2 | [5][6] |

| HeLa | Human Cervical Cancer | ~2.5 | 3 hours | 2 | [5] |

| HeLa | Human Cervical Cancer | ~0.8 | 24 hours | 2 | [5] |

| MG-63 | Human Osteosarcoma | 0.81 ± 0.02 | 20 hours | 4.8 | [7] |

| NCI-H446 | Human Small Cell Lung Cancer | LC75: 2 | 20 hours | 55.6 kJ/m² | [2] |

| PC-3M | Human Prostate Cancer | - | 20 hours | - | [2] |

| LNCaP | Human Prostate Cancer | - | - | - | [8] |

| HONE-1 | Human Nasopharyngeal Carcinoma | - | - | - | [9] |

Key Signaling Pathways in MPPa-Mediated Cytotoxicity

MPPa-PDT initiates cell death primarily through the intrinsic or mitochondrial pathway of apoptosis. The generated ROS leads to a decrease in the mitochondrial membrane potential, triggering the release of cytochrome c from the mitochondria into the cytoplasm.[1][4][9] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[1][4][9]

In some cell types, such as human osteosarcoma MG-63 cells, MPPa-PDT also induces autophagy through the ROS-Jnk signaling pathway.[4] The inhibition of autophagy has been shown to reduce the rate of apoptosis, suggesting a pro-apoptotic role for autophagy in this context.[4] Furthermore, MPPa-PDT has been observed to cause cell cycle arrest, typically at the G0/G1 or G2/M phase, depending on the cell line.[1][10]

Experimental Protocols

A standardized workflow is crucial for assessing the in vitro cytotoxicity of MPPa. The following outlines the key experimental methodologies cited in the literature.

Cell Viability Assays (MTT and CCK-8)

-

Principle: These colorimetric assays measure cell metabolic activity. Viable cells with active dehydrogenases convert a tetrazolium salt (MTT or WST-8 in CCK-8) into a colored formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

-

Protocol Outline:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of MPPa for a specified duration.

-

Irradiate the cells with a light source at the appropriate wavelength (around 670 nm) and dose.[11]

-

After a further incubation period, add the MTT or CCK-8 reagent to each well.

-

Incubate for a few hours to allow for formazan formation.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

Apoptosis Assays

-

Hoechst Staining:

-

Principle: The fluorescent dye Hoechst 33258 binds to the minor groove of DNA. Apoptotic cells exhibit condensed and fragmented chromatin, which appears as brightly stained, compact nuclei under a fluorescence microscope.

-

Protocol Outline:

-

Culture and treat cells on coverslips or in chamber slides.

-

After treatment, fix the cells (e.g., with 4% paraformaldehyde).

-

Stain the cells with Hoechst 33258 solution.

-

Wash and mount the coverslips.

-

Observe the nuclear morphology under a fluorescence microscope.[1]

-

-

-

Annexin V/Propidium Iodide (PI) Staining:

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. PI is a fluorescent nuclear stain that is excluded by live cells but can enter and stain the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

-

Protocol Outline:

-

Harvest treated cells by trypsinization and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark.

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[1]

-

-

Reactive Oxygen Species (ROS) Detection

-

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent dichlorofluorescein (DCF).

-

Protocol Outline:

-

Load the cells with DCFH-DA.

-

Treat the cells with MPPa and expose them to light.

-

Measure the increase in fluorescence using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[1]

-

Mitochondrial Membrane Potential (ΔΨm) Assay

-

Principle: The lipophilic cationic dye JC-1 is used to monitor mitochondrial health. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with a decreased mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.

-

Protocol Outline:

Cell Cycle Analysis

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Protocol Outline:

Western Blotting

-

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

-

Protocol Outline:

-

Lyse the treated cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, cyclins).[1][4][10]

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

Conclusion

Methyl pyropheophorbide-a is a highly effective photosensitizer that induces cytotoxicity in a variety of cancer cell lines upon light activation. Its mechanism of action is primarily centered on the induction of apoptosis via the mitochondrial pathway, driven by the generation of reactive oxygen species. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with MPPa and exploring its potential in photodynamic therapy.

References

- 1. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Targeted Photodynamic Therapy with a Pyropheophorbide-a Conjugated Inhibitor of Prostate Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis and expression of cytokines triggered by pyropheophorbide-a methyl ester-mediated photodynamic therapy in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved anticancer efficacy of methyl pyropheophorbide-a–incorporated solid lipid nanoparticles in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl Pyropheophorbide-a: Discovery, History, and Scientific Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pyropheophorbide-a (MPPa) is a second-generation photosensitizer derived from chlorophyll-a, the primary photosynthetic pigment in green plants and algae.[1][2] Its potent photodynamic activity, characterized by a strong absorption in the red region of the electromagnetic spectrum and efficient generation of cytotoxic reactive oxygen species (ROS) upon light activation, has positioned it as a promising agent in photodynamic therapy (PDT) for various cancers.[2][3] This technical guide provides a comprehensive overview of the discovery and history of MPPa, detailed experimental protocols for its study, a compilation of its key quantitative data, and an exploration of the molecular signaling pathways it modulates.

Discovery and History

The journey of Methyl pyropheophorbide-a is intrinsically linked to the broader history of research into chlorophylls (B1240455) and their derivatives for therapeutic applications. The foundation of photodynamic therapy was laid in the early 20th century with the observation that certain dyes could induce cell death when exposed to light.[4] The first generation of photosensitizers was dominated by hematoporphyrin (B191378) derivatives, which, despite their clinical efficacy, presented drawbacks such as chemical impurity and prolonged skin photosensitivity.[5]

Physicochemical and Photophysical Properties

Methyl pyropheophorbide-a possesses distinct spectroscopic characteristics that are fundamental to its function as a photosensitizer.

| Property | Value | Solvent/Conditions |

| Molecular Formula | C₃₄H₃₆N₄O₃ | |

| Molecular Weight | 548.7 g/mol | |

| Absorption Maxima (λmax) | 667 nm | Organic Solvent |

| 674 nm | In cells (NCI-h446)[11] | |

| Molar Extinction Coefficient (ε) | 47,100 M⁻¹cm⁻¹ | at 668.0 nm |

| Fluorescence Emission Maximum | Not specified in results | |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.62 |

In Vitro Photodynamic Activity

The photodynamic efficacy of Methyl pyropheophorbide-a has been demonstrated across various cancer cell lines. A key aspect of its activity is its dose-dependent photocytotoxicity with minimal dark toxicity.[11]

| Cell Line | IC50 (µM) | Light Dose (J/cm²) | Incubation Time (h) |

| NCI-h446 (Human Lung Carcinoma) | 1.3 ± 0.1 | 2 | 20 |

| PC-3M (Human Prostate Cancer) | Not specified | 55.6 kJ/m² | 12 (with 2 µM MPPa) |

| MG-63 (Human Osteosarcoma) | Not specified | 4.8 | Not specified |

| CNE2 (Nasopharyngeal Carcinoma) | Not specified | 2 (with 2 µM MPPa) | 20 |

Experimental Protocols

Synthesis and Purification of Methyl Pyropheophorbide-a from Chlorophyll-a

This protocol outlines the laboratory-scale synthesis of MPPa from a chlorophyll-a source, such as Spirulina algae.[7][12]

Materials:

-

Dried Spirulina powder

-

Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Extraction and Esterification: Suspend dried Spirulina powder in methanol. Slowly add concentrated H₂SO₄ while stirring. Continue stirring at room temperature for 40 hours to facilitate the conversion of chlorophylls to their methylpheophorbides.[12]

-

Work-up: Filter the reaction mixture and evaporate the solvent from the filtrate. Dissolve the residue in dichloromethane and wash with water to remove acid and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dichloromethane extract and subject it to silica gel column chromatography. Elute with a gradient of acetone in hexane to separate methyl pheophorbide-a from other pigments.[12]

-

Decarboxymethylation: The purified methyl pheophorbide-a is then heated in a high-boiling point solvent like collidine to induce decarboxymethylation at the C13² position, yielding Methyl pyropheophorbide-a.

-

Final Purification: The resulting Methyl pyropheophorbide-a is further purified by silica gel chromatography to obtain a highly pure product.

In Vitro Photocytotoxicity Assessment (MTT Assay)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the viability of cancer cells after PDT with MPPa.[3][13][14]

Materials:

-

Cancer cell line of interest (e.g., NCI-h446)

-

Complete cell culture medium

-

96-well microplates

-

Methyl pyropheophorbide-a stock solution

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Light source with appropriate wavelength (e.g., 670 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of MPPa. Incubate for a specific period (e.g., 20 hours) to allow for cellular uptake. Include control wells with no MPPa.

-

Irradiation: Wash the cells with PBS to remove extracellular MPPa. Add fresh medium and expose the plate to a light source at a specific wavelength and dose. Keep a set of plates in the dark to assess dark toxicity.

-

MTT Incubation: After irradiation, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells after PDT.[15][16][17][18]

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Preparation: After PDT treatment, harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Subcellular Localization by Confocal Microscopy

This protocol allows for the visualization of the intracellular localization of MPPa using organelle-specific fluorescent probes and confocal microscopy.[11][19][20]

Materials:

-

Cells grown on glass-bottom dishes or chamber slides

-

Methyl pyropheophorbide-a

-

Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for endoplasmic reticulum)

-

Confocal laser scanning microscope

Procedure:

-

Cell Culture and MPPa Incubation: Culture cells on a suitable imaging dish. Incubate the cells with MPPa for the desired time.

-

Organelle Staining: In the final 30-60 minutes of MPPa incubation, add the specific organelle tracker (B12436777) dye to the culture medium.

-

Washing and Imaging: Wash the cells with fresh medium or PBS to remove excess dyes.

-

Confocal Microscopy: Image the cells using a confocal microscope. Excite MPPa and the organelle tracker at their respective excitation wavelengths and collect the emission signals in separate channels.

-

Image Analysis: Merge the images from the different channels to determine the degree of colocalization between MPPa and the specific organelles.

Signaling Pathways Modulated by Methyl Pyropheophorbide-a PDT

The cytotoxic effects of MPPa-mediated PDT are not only due to direct oxidative damage but also involve the modulation of key intracellular signaling pathways that regulate cell survival, proliferation, and stress response.

The AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival.[21][22][23] Studies have shown that MPPa-PDT can inhibit the activation of this pathway in cancer cells.[21]

MPPa-PDT generates high levels of ROS, which can lead to the inhibition of PI3K and subsequently reduce the phosphorylation and activation of AKT and mTOR.[21] This disruption of the AKT/mTOR pathway contributes to the inhibition of protein synthesis and cell growth, and ultimately promotes apoptosis.[21]

The Nrf2 Signaling Pathway

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress.[1][2][24] Under normal conditions, Nrf2 is kept inactive by Keap1, which targets it for degradation. However, upon oxidative stress, such as that induced by PDT, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant genes.[1][2] This can confer resistance to PDT.

MPPa-PDT-induced ROS leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to activate the antioxidant response element (ARE) in the nucleus.[1] This upregulates the expression of cytoprotective genes, such as heme oxygenase-1 (HO-1) and the drug efflux pump ABCG2, which can contribute to resistance to PDT by reducing oxidative stress and pumping the photosensitizer out of the cell.[1] Therefore, strategies to inhibit the Nrf2 pathway are being explored to enhance the efficacy of MPPa-PDT.[1][25]

Conclusion

Methyl pyropheophorbide-a stands out as a highly promising photosensitizer for photodynamic therapy due to its favorable photophysical properties and potent anticancer activity. Its well-defined chemical structure, derived from the abundant natural precursor chlorophyll-a, allows for straightforward synthesis and modification. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate its mechanisms of action and explore its therapeutic potential. A deeper understanding of its interactions with key signaling pathways, such as AKT/mTOR and Nrf2, will be crucial in developing more effective combination therapies and overcoming potential resistance mechanisms, ultimately paving the way for its broader clinical application in the fight against cancer.

References

- 1. Enhancement of the Effect of Methyl Pyropheophorbide-a-Mediated Photodynamic Therapy was Achieved by Increasing ROS through Inhibition of Nrf2-HO-1 or Nrf2-ABCG2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy [mdpi.com]

- 4. An outline of the hundred-year history of PDT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Photodynamic Therapy: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN110759924A - Preparation method of methyl pheophorbide a - Google Patents [patents.google.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. kumc.edu [kumc.edu]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 19. Manipulating the Subcellular Localization and Anticancer Effects of Benzophenothiaziniums by Minor Alterations of N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Multimodal Photodynamic Therapy by Inhibiting the Nrf2/ARE Signaling Pathway in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl Pyropheophorbide-a: A Technical Guide to Singlet Oxygen Quantum Yield and Photodynamic Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the singlet oxygen quantum yield of methyl pyropheophorbide-a (MPPa) and the associated signaling pathways activated during photodynamic therapy (PDT). MPPa, a second-generation photosensitizer derived from chlorophyll, has garnered significant interest for its potent photodynamic efficacy. This document summarizes key quantitative data, details experimental protocols for assessing its photophysical properties, and visualizes the complex cellular signaling cascades initiated by MPPa-mediated PDT.

Quantitative Photophysical Data

The efficiency of a photosensitizer in generating singlet oxygen is a critical determinant of its therapeutic potential. The singlet oxygen quantum yield (ΦΔ) represents the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer. Below is a summary of the reported photophysical properties of methyl pyropheophorbide-a.

| Property | Value | Solvent/Conditions | Reference |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.62 | Not specified | [1] |

| 0.42 | Dichloromethane | [2] | |

| Absorption Maximum (λmax) | 667 nm | Organic Solvent | [3] |

| 674 nm | In cells | [3] |

Experimental Protocols for Singlet Oxygen Quantum Yield Determination

The determination of the singlet oxygen quantum yield is crucial for characterizing photosensitizers. Two primary methods are employed: direct detection of singlet oxygen phosphorescence and indirect methods using chemical traps.

Direct Method: Time-Resolved Phosphorescence Detection

This method is considered the gold standard for its directness and is based on detecting the characteristic near-infrared (NIR) phosphorescence of singlet oxygen at approximately 1270 nm.

Principle: The photosensitizer is excited by a pulsed laser, and the subsequent weak emission from the decay of singlet oxygen is detected using a sensitive NIR detector. The quantum yield is determined by comparing the integrated phosphorescence intensity of the sample to that of a standard with a known singlet oxygen quantum yield under identical conditions.

Generalized Protocol:

-

Sample Preparation: Prepare optically dilute solutions of both the sample (methyl pyropheophorbide-a) and a reference photosensitizer (e.g., phenalenone) in a suitable air-saturated solvent (e.g., a deuterated solvent to increase singlet oxygen lifetime). The absorbance of the solutions should be matched at the excitation wavelength.

-

Instrumentation: Utilize a laser flash photolysis setup equipped with a pulsed laser for excitation (e.g., Nd:YAG laser) and a time-resolved NIR detector (e.g., a liquid nitrogen-cooled germanium photodiode or a photomultiplier tube with appropriate filters).

-

Data Acquisition: Excite the sample and the reference standard with the laser pulses and record the time-resolved decay of the singlet oxygen phosphorescence at 1270 nm.

-

Data Analysis: Integrate the phosphorescence decay signals for both the sample and the reference. The singlet oxygen quantum yield of the sample (ΦΔ_s) is calculated using the following equation:

ΦΔ_s = ΦΔ_r * (I_s / I_r) * (A_r / A_s)

where ΦΔ_r is the singlet oxygen quantum yield of the reference, I_s and I_r are the integrated phosphorescence intensities of the sample and reference, respectively, and A_s and A_r are the absorbances of the sample and reference at the excitation wavelength.

Indirect Method: Chemical Trapping with 1,3-Diphenylisobenzofuran (DPBF)

This method relies on the chemical reaction of singlet oxygen with a specific trap molecule, leading to a measurable change in the trap's concentration, often monitored by UV-Vis absorption or fluorescence spectroscopy. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap that is bleached upon reaction with singlet oxygen.

Principle: The photosensitizer and DPBF are dissolved in a suitable solvent and irradiated with light of a wavelength absorbed by the photosensitizer but not by DPBF. The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.

Generalized Protocol:

-

Solution Preparation: Prepare solutions of the photosensitizer (methyl pyropheophorbide-a) and a reference photosensitizer in a suitable air-saturated solvent. A stock solution of DPBF in the same solvent is also prepared.

-

Experimental Setup: In a cuvette, mix the photosensitizer solution with an aliquot of the DPBF stock solution. The final concentration of the photosensitizer should result in an appropriate absorbance at the irradiation wavelength, and the initial absorbance of DPBF at its maximum (around 410 nm) should be in a measurable range.

-

Irradiation and Monitoring: Irradiate the solution with a monochromatic light source (e.g., a laser or a filtered lamp) at a wavelength where the photosensitizer absorbs. At regular time intervals, record the UV-Vis absorption spectrum of the solution, monitoring the decrease in the DPBF absorbance peak.

-

Data Analysis: Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time. The slope of this plot is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the sample (ΦΔ_s) can be calculated relative to a reference standard (ΦΔ_r) using the following formula:

ΦΔ_s = ΦΔ_r * (k_s / k_r) * (F_r / F_s)

where k_s and k_r are the rates of DPBF bleaching for the sample and reference, respectively, and F_s and F_r are the photofluxes absorbed by the sample and reference, which can be determined from the absorbance and the incident light intensity.

Signaling Pathways in MPPa-Mediated Photodynamic Therapy

The cytotoxic effects of MPPa-PDT are mediated by the generation of singlet oxygen, which induces oxidative stress and triggers a cascade of cellular signaling events, ultimately leading to cell death. The following diagrams illustrate the key signaling pathways involved.

Caption: Experimental Workflows for Singlet Oxygen Quantum Yield Measurement.

Caption: Mitochondrial Apoptosis Pathway Induced by MPPa-PDT.

Caption: Inhibition of the AKT/mTOR Pathway by MPPa-PDT.

Caption: Nrf2 Signaling in Response to MPPa-PDT-Induced Oxidative Stress.

References

- 1. BIOCELL | MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways in A549 cells [techscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Apoptosis Induction by Methyl Pyropheophorbide-a Mediated Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality for cancer treatment that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) in target tissues.[1][2] Methyl pyropheophorbide-a (MPPa), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention due to its potent photosensitivity, rapid clearance from the body, and strong absorption at longer wavelengths, allowing for deeper tissue penetration.[1][3][4] This technical guide provides an in-depth overview of the molecular mechanisms, experimental protocols, and key quantitative data related to the induction of apoptosis by MPPa-mediated PDT, serving as a comprehensive resource for professionals in cancer research and drug development.

Core Mechanism: From Light Activation to Apoptotic Execution

The fundamental principle of MPPa-PDT involves the systemic or local administration of MPPa, which preferentially accumulates in tumor tissues.[1] Subsequent irradiation of the tumor with light corresponding to MPPa's absorption peak (around 670 nm) excites the photosensitizer.[5] This excitation leads to a series of photochemical reactions that produce highly reactive oxygen species, primarily singlet oxygen (¹O₂).[2][6] These ROS inflict oxidative damage on critical cellular components, including mitochondria, the endoplasmic reticulum, and lysosomes, thereby initiating signaling cascades that culminate in apoptotic cell death.[1][3][5] MPPa-PDT has been shown to induce apoptosis in a variety of cancer cell lines, including those from osteosarcoma, lung cancer, and breast cancer.[1][2][7]

Signaling Pathways in MPPa-PDT Induced Apoptosis

MPPa-PDT triggers apoptosis through multiple, interconnected signaling pathways. The generation of ROS serves as the primary initiator, instigating downstream events in various cellular compartments.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The mitochondrial pathway is a central mechanism in MPPa-PDT-induced apoptosis.[3] ROS generated during treatment directly damage mitochondrial membranes, leading to a decrease in the mitochondrial membrane potential (ΔΨm).[6][8] This event orchestrates the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[9]

Key events in this pathway include:

-

Regulation by Bcl-2 Family Proteins : MPPa-PDT alters the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP).[10][11]

-

Cytochrome c Release : Following MOMP, cytochrome c is released into the cytosol.[10][12][13]

-

Apoptosome Formation and Caspase Activation : In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[14] Caspase-9 then cleaves and activates effector caspase-3.[3][6][10]

-

Execution of Apoptosis : Activated caspase-3 cleaves a plethora of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][15]

Caption: Mitochondrial pathway activated by MPPa-PDT.

The JNK and p38 MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathways, particularly c-Jun N-terminal kinase (JNK) and p38 MAPK, are stress-activated cascades implicated in MPPa-PDT-induced cell death.[7][16] ROS production acts as a primary stress signal that activates these pathways.

-

Activation Cascade : ROS can activate upstream kinases (e.g., ASK1), which in turn phosphorylate and activate MKK4/7 (for JNK) and MKK3/6 (for p38).

-

Apoptotic Signaling : Activated JNK and p38 MAPK can then phosphorylate various downstream targets, including transcription factors, that promote the expression of pro-apoptotic genes and contribute to the apoptotic process. Studies have shown that inhibiting the JNK pathway can reduce MPPa-PDT-induced apoptosis.[3]

Caption: Stress-activated JNK and p38 MAPK pathways.

The Endoplasmic Reticulum (ER) Stress Pathway

MPPa has been observed to localize in the endoplasmic reticulum, making it a direct target for ROS-mediated damage.[5] This damage disrupts ER homeostasis, leading to ER stress and the unfolded protein response (UPR).[1]

-

UPR Activation : The accumulation of unfolded proteins activates ER stress sensors like IRE1α and PERK.

-

Apoptotic Induction : Chronic or severe ER stress shifts the UPR towards a pro-apoptotic outcome.[17] This involves the upregulation of the transcription factor CHOP and the activation of caspase-12 (in rodents) or caspase-4 (in humans), which subsequently activates the downstream executioner caspases.[17]

Caption: ER stress-mediated apoptosis in MPPa-PDT.

Inhibition of Pro-Survival Pathways (e.g., PI3K/Akt)

In addition to activating pro-death signals, MPPa-PDT can also suppress pro-survival pathways, such as the PI3K/Akt pathway.[2] This pathway is often hyperactivated in cancer cells, promoting proliferation and inhibiting apoptosis.

-

ROS-Mediated Inhibition : ROS generated by MPPa-PDT can inhibit the activity of key proteins in the PI3K/Akt pathway.

-

Downstream Effects : Inhibition of Akt phosphorylation prevents the activation of downstream targets like NF-κB, which controls the expression of anti-apoptotic genes and proteins involved in metastasis, such as MMP-9.[2] The suppression of this survival signaling sensitizes cancer cells to the pro-apoptotic stimuli generated by PDT.[2]

Quantitative Analysis of MPPa-PDT Efficacy

The effectiveness of MPPa-PDT is dependent on the cell type, MPPa concentration, and light dose. The following tables summarize quantitative data from various studies.

Table 1: Cytotoxicity of MPPa-PDT in Various Cancer Cell Lines

| Cell Line | Cancer Type | MPPa Conc. (µM) | Light Dose (J/cm²) | Endpoint | Result | Reference |

| HOS | Osteosarcoma | 0.05 - 0.30 | Not specified | 24h viability | IC₅₀ = 0.15 µM | [15] |

| MG-63 | Osteosarcoma | 0.75 | 4.8 | 24h viability | ~48.6% viability | [18] |

| A549 | Lung Cancer | 1.0 | 4.8 | 24h viability | Significant decrease | [6][19] |

| CNE2 | Nasopharyngeal | 0.25 - 4.0 | 1.0 - 8.0 | 24h viability | Dose-dependent phototoxicity | [8] |

| MCF-7 | Breast Cancer | 2.0 | 0.9 - 5.4 | 24h viability | Light-dose dependent decrease | [2] |

Table 2: Apoptosis Rates Induced by MPPa-PDT

| Cell Line | Cancer Type | MPPa Conc. (µM) | Light Dose (J/cm²) | Time Post-PDT | Apoptosis Rate (%) | Reference |

| CNE2 | Nasopharyngeal | 2.0 | 2.0 | 8 h | 16.43% | [8] |

| MG-63 | Osteosarcoma | Not Specified | Not Specified | 12 h | Significantly higher than control | [1][20] |

| HOS | Osteosarcoma | 0.15 | Not specified | 24 h | Significantly higher than control | [15] |

Table 3: Key Protein Expression Changes Post MPPa-PDT

| Cell Line | Protein | Change | Time Post-PDT | Method | Reference |

| MG-63 | Cleaved Caspase-3 | Increased | 3 h | Western Blot | [1] |

| MG-63 | Cleaved PARP | Increased | 3 h | Western Blot | [1] |

| A549 | Caspase-9 | Activated | Not specified | Western Blot | [6] |

| A549 | Caspase-3 | Activated | Not specified | Western Blot | [6][16] |

| A549 | Bax | Increased | Not specified | Western Blot | [10] |

| A549 | Bcl-2 | Decreased | Not specified | Western Blot | [10] |

| HOS | Cleaved Caspase-3 | Increased | 24 h | Western Blot | [15] |

| HOS | Cleaved PARP | Increased | 24 h | Western Blot | [15] |

| MCF-7 | p-Akt | Decreased | 3-24 h | Western Blot | [2] |

Detailed Experimental Protocols